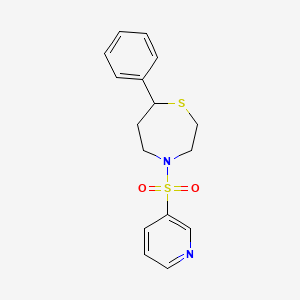

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

Description

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring substituted with a phenyl group at the 7-position and a pyridin-3-ylsulfonyl moiety at the 4-position. This structure combines aromatic and sulfonamide functionalities, which are commonly associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation or neurological disorders.

Properties

IUPAC Name |

7-phenyl-4-pyridin-3-ylsulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c19-22(20,15-7-4-9-17-13-15)18-10-8-16(21-12-11-18)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHCMZMORHLXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane typically involves the reaction of a suitable thiazepane precursor with a phenyl and pyridin-3-ylsulfonyl group. One common method involves the use of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Reduction: This involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazepane derivatives with reduced functional groups.

Scientific Research Applications

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Data :

Structural and Functional Implications :

- Sulfonyl Group Variation : The analog’s 2-(trifluoromethoxy)phenyl substituent introduces fluorine atoms, enhancing metabolic stability and membrane permeability compared to the pyridin-3-yl group in the target compound. Fluorine’s electronegativity may also alter binding interactions with biological targets.

- Molecular Weight: The analog’s higher molecular weight (417.5 vs.

- Synthetic Complexity : The trifluoromethoxy group requires specialized reagents (e.g., trifluoromethylation agents), making the analog synthetically more challenging than the pyridine-containing target compound.

Broader Context: Thiazepane-Based Sulfonamides in Drug Discovery

Thiazepane sulfonamides are a niche but growing class of compounds due to their conformational flexibility and ability to mimic peptide backbones. Key comparisons include:

4-(Benzenesulfonyl)-1,4-thiazepane Derivatives

- Example : 4-(Benzenesulfonyl)-7-methyl-1,4-thiazepane

- Comparison : Lacking aromatic substituents (e.g., pyridine or trifluoromethoxy groups), these derivatives exhibit reduced binding affinity for serotonin receptors but improved aqueous solubility due to lower hydrophobicity.

Pyridine vs. Quinoline Sulfonamides

- Example: 4-(Quinolin-8-ylsulfonyl)-1,4-thiazepane

Recommendations :

- Explore substituent effects through modular synthesis (e.g., replacing pyridine with other heterocycles).

Biological Activity

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound characterized by its unique thiazepane ring structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazepane ring linked to a phenyl group and a pyridin-3-ylsulfonyl moiety, which contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 350.46 g/mol |

| IUPAC Name | 7-phenyl-4-pyridin-3-ylsulfonyl-1,4-thiazepane |

| CAS Number | 1797562-39-0 |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through structure-activity relationship (SAR) studies. For example, compounds structurally related to thiazepanes have demonstrated the ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). This inhibition is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

In pharmacokinetic studies, related compounds have shown favorable absorption profiles and significant in vivo anti-inflammatory activity. This suggests that this compound could be developed further for therapeutic applications in inflammatory disorders .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with specific molecular targets involved in inflammatory pathways or microbial resistance mechanisms. Potential interactions include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.

- Modulation of Receptor Activity : It may also modulate receptor activity related to pain and inflammation pathways.

Case Studies and Research Findings

A notable study involving thiazepane derivatives highlighted their effectiveness in reducing inflammation markers in animal models. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.